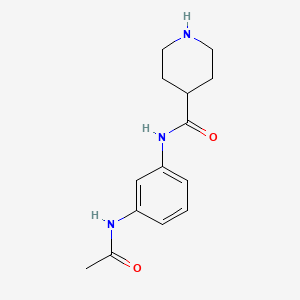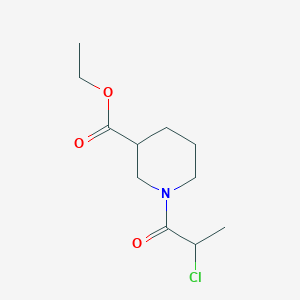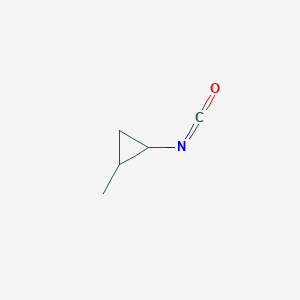
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine, also known as MBX-2982, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a selective GPR119 agonist that activates the receptor in pancreatic beta cells and intestinal L cells. This activation leads to the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and improve glucose homeostasis.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been shown to have other biochemical and physiological effects. These include the reduction of hepatic steatosis and inflammation, the improvement of lipid metabolism, and the modulation of gut microbiota.
Advantages and Limitations for Lab Experiments
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has several advantages for lab experiments, including its high potency and selectivity, its oral bioavailability, and its good pharmacokinetic properties. However, there are also some limitations, such as its relatively short half-life and the need for further optimization of its pharmacological properties.
Future Directions
There are several future directions for the research and development of 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine. These include the optimization of its pharmacological properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and cancer.
In conclusion, 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a promising small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective GPR119 agonist activity and its effects on glucose homeostasis, hepatic steatosis, and gut microbiota make it a promising candidate for the treatment of type 2 diabetes, obesity, and NASH. Further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical trials.
Scientific Research Applications
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been studied for its potential therapeutic applications in various diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). In preclinical studies, 2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been shown to improve glucose homeostasis, reduce body weight, and improve liver function.
properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-2-yl-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-6-8-17(9-7-16)14(18)13-10-15-11-4-2-3-5-12(11)19-13/h2-5,13,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENKUVVGRGGATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CNC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylpiperazine-1-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Thiophen-2-yl)prop-2-enamido]benzoic acid](/img/structure/B3373911.png)





![2,2-Difluoro-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carbonitrile](/img/structure/B3373936.png)





![2-[(Oxolan-2-yl)methoxy]acetonitrile](/img/structure/B3373983.png)
